molecular formula C13H19N3O3 B159901 N-[2-(diethylamino)ethyl]-4-nitrobenzamide CAS No. 1664-52-4

N-[2-(diethylamino)ethyl]-4-nitrobenzamide

Cat. No.: B159901
CAS No.: 1664-52-4
M. Wt: 265.31 g/mol
InChI Key: XFFMPXFHVNRUKC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a diethylaminoethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the benzene ring.

    Amidation: The nitrated benzamide is then reacted with 2-(diethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Reduction: The major product formed is N-[2-(diethylamino)ethyl]-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of nitrobenzamides with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(diethylamino)ethyl]benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitrobenzamide: Lacks the diethylaminoethyl group, affecting its solubility and biological activity.

Uniqueness

N-[2-(diethylamino)ethyl]-4-nitrobenzamide is unique due to the presence of both the nitro group and the diethylaminoethyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFMPXFHVNRUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2169-41-7 (mono-hydrochloride)
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40168097
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-52-4
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzoic acid (2.00 g, 11.9 mmol), N,N-diethylethylene diamine (1.53 g, 13.16 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.74 g, 14.35 mmol), and 1-hydroxybenzotriazole hydrate (2.19 g, 14.35 mmol) in 15 mL DMF was stirred at room temperature for 4 hours. The mixture was diluted with dichloromethane (100 mL) and washed with aqueous saturated sodium bicarbonate solution (50 mL). The aqueous layer was re-extracted with dichloromethane (2×50 mL) and the combined organic solutions were dried (Na2SO4), filtered and evaporated under reduced pressure. The crude mixture was purified on silica gel column to provide N-(2-(diethylamino)-ethyl)-4-nitrobenzamide as an amber colored oil (2.2 g 69%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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